An In-depth Technical Guide to AST5902 Mesylate: A Novel EGFR Inhibitor Metabolite
An In-depth Technical Guide to AST5902 Mesylate: A Novel EGFR Inhibitor Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST5902, the principal and pharmacologically active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) Alflutinib (also known as Furmonertinib, AST2818), has demonstrated significant antineoplastic activity. This technical guide provides a comprehensive overview of AST5902 mesylate, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Introduction
AST5902 is the N-desmethyl metabolite of Alflutinib, a potent and selective inhibitor of EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form AST5902.[2][3] Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[1] Notably, AST5902 exhibits a similar activity and selectivity profile to its parent compound.[4] This guide will focus on the technical aspects of AST5902 mesylate, providing a detailed resource for the scientific community.
Chemical Properties and Formulation
| Property | Value | Reference |
| Chemical Name | N-(5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(methyl(2-(methylamino)ethyl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide methanesulfonate | N/A |
| Molecular Formula | C28H32F3N9O2 · CH4O3S | N/A |
| Molecular Weight | 687.7 g/mol | N/A |
| Formulation | Commonly available as a mesylate salt. | N/A |
Mechanism of Action: Targeting the EGFR Signaling Pathway
AST5902, as an active metabolite of a third-generation EGFR TKI, targets the ATP-binding site of the EGFR kinase domain. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Preclinical Data
In Vitro Kinase and Cell-Based Assays
AST5902 has been evaluated for its inhibitory activity against wild-type EGFR and various EGFR mutations. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Cell Line | Mutation Type | AST5902 IC50 (nM) | Alflutinib (Furmonertinib) IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| EGFR | N/A | Kinase Assay | 6.9 | 1.9 | N/A | [4] |
| EGFR L858R | N/A | Kinase Assay | 2.9 | 1.2 | N/A | [4] |
| EGFR T790M/L858R | N/A | Kinase Assay | 0.92 | 1 | N/A | [4] |
| WT EGFR | A431 | Cell-based Assay | 273.1 | 162.6 | 471.6 | [4] |
| EGFR Exon 19 Del | PC-9 | Cell-based Assay | 6.1 | 3.3 | 12.9 | [4] |
Experimental Protocols
A mobility shift kinase assay is a common method to determine the IC50 of a kinase inhibitor. While the specific proprietary protocol for AST5902 is not publicly available, a general methodology is as follows:
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Reaction Setup: A reaction mixture is prepared containing the purified EGFR kinase domain (wild-type or mutant), a fluorescently labeled peptide substrate, ATP, and a reaction buffer.
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Inhibitor Addition: Serially diluted concentrations of AST5902 mesylate are added to the reaction mixture.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for kinase activity.
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Termination: The reaction is stopped by adding a termination buffer containing EDTA.
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Electrophoresis: The reaction products are separated by microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated peptide substrates will migrate at different rates.
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Data Analysis: The amount of phosphorylated product is quantified by fluorescence detection. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell viability assays are used to assess the cytotoxic effects of a compound on cancer cell lines. A general protocol is provided below:
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Cell Seeding: Cancer cells (e.g., PC-9, A431) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of AST5902 mesylate for a specified period (e.g., 72 hours).
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Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[5][6]
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Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
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Measurement: The absorbance of the formazan product is measured using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Metabolism and Pharmacokinetics
AST5902 is the N-desmethyl metabolite of Alflutinib, formed primarily through the action of CYP3A4.[2][3]
References
- 1. allist.com.cn [allist.com.cn]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrivent.com [arrivent.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
